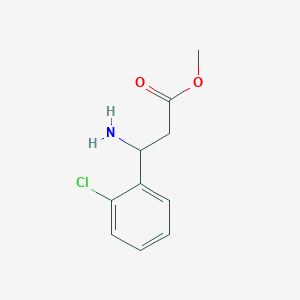![molecular formula C13H10N2O3S B6142410 3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 924191-70-8](/img/structure/B6142410.png)
3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has a molecular formula of C13H10N2O3S .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, an oxazole ring, and a pyridine ring, all fused together. The molecular weight of the compound is 274.30 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.30 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results.Applications De Recherche Scientifique
Pharmaceutical Development
This compound is often explored in pharmaceutical research for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy in treating diseases such as cancer, inflammation, and neurological disorders .
Chemical Biology
In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to bind to specific proteins or enzymes helps scientists understand the mechanisms of action of these biological molecules. This can lead to the discovery of new biological pathways and potential therapeutic targets .
Material Science
The compound’s unique chemical properties make it useful in material science. It can be incorporated into polymers or other materials to enhance their properties, such as stability, conductivity, or reactivity. This application is particularly relevant in the development of advanced materials for electronics, coatings, and nanotechnology .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in methods such as chromatography, mass spectrometry, and spectroscopy. These techniques are essential for the identification and quantification of chemical substances in complex mixtures .
Biochemical Assays
This compound is employed in biochemical assays to study enzyme activity, protein interactions, and other biochemical processes. Its specific binding properties allow it to act as a probe or inhibitor in these assays, providing valuable insights into the function and regulation of biological molecules .
Medicinal Chemistry
In medicinal chemistry, researchers use this compound to design and synthesize new drugs. Its structure serves as a scaffold for the development of analogs with improved pharmacological properties. This process involves modifying the compound to enhance its efficacy, selectivity, and safety as a therapeutic agent .
Environmental Science
The compound is also studied in environmental science for its potential impact on the environment. Researchers investigate its degradation pathways, toxicity, and persistence in various environmental matrices. This information is crucial for assessing the environmental risks associated with its use and for developing strategies to mitigate its impact .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its versatile reactivity allows chemists to create a wide range of derivatives and analogs, which can be used in various applications, from pharmaceuticals to materials science .
These applications highlight the versatility and importance of 3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid in scientific research. Each field leverages its unique properties to advance knowledge and develop new technologies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Propriétés
IUPAC Name |
3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-6-3-4-10(19-6)9-5-8(13(16)17)11-7(2)15-18-12(11)14-9/h3-5H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVYUFBDOSJQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142348.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)
![2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142357.png)


![3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142377.png)


![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine](/img/structure/B6142405.png)
![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)
![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)